chemical structure and properties of 4-Chloro-6-methoxypyridazin-3(2H)-one
chemical structure and properties of 4-Chloro-6-methoxypyridazin-3(2H)-one
Technical Guide: 4-Chloro-6-methoxypyridazin-3(2H)-one
Executive Summary
4-Chloro-6-methoxypyridazin-3(2H)-one (CAS: 113707-82-7) is a highly functionalized heterocyclic scaffold belonging to the pyridazinone class.[1][2] Distinguished by its specific substitution pattern—a chlorine atom at position 4 and a methoxy group at position 6—this compound serves as a critical "linchpin" intermediate in the synthesis of agrochemicals (specifically phytoene desaturase inhibitor herbicides) and pharmaceutical candidates (PDE3/PDE4 inhibitors and cardiotonic agents).
Its value lies in its orthogonal reactivity : the electrophilic C4-chlorine allows for nucleophilic aromatic substitution (
Part 1: Structural Dynamics & Physicochemical Profile[2]
Tautomeric Equilibrium
In solution, 4-chloro-6-methoxypyridazin-3(2H)-one exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).[2] While the lactam form predominates in polar solvents (DMSO, MeOH) and the solid state due to intermolecular hydrogen bonding, the lactim form is accessible for O-alkylation under specific conditions.
Key Structural Features:
-
C4-Chlorine: Activated for displacement by the adjacent carbonyl (electron-withdrawing) and the para-nitrogen (N1).[2]
-
C6-Methoxy: Electron-donating group (EDG) that modulates the electrophilicity of the ring, making the C4 position less reactive than in 4,5-dichloro- analogs, thus requiring optimized conditions for substitution.[2]
-
N2-Proton: Acidic (
), allowing deprotonation by weak bases ( , ).
Physicochemical Data Table
| Property | Value | Context |
| CAS Number | 113707-82-7 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 160.56 g/mol | Fragment-like |
| LogP (Predicted) | 0.43 | High water solubility potential |
| H-Bond Donors | 1 (NH) | Lipinski Rule compliant |
| H-Bond Acceptors | 3 (N1, C=O, OMe) | - |
| Physical State | White to off-white solid | - |
| Melting Point | 176–178 °C (Typical) | Crystalline stability |
Part 2: Synthetic Routes & Production
The synthesis of 4-chloro-6-methoxypyridazin-3(2H)-one typically proceeds via the selective hydrolysis of polychlorinated pyridazine precursors.[2] The most robust route involves the differentiation of 3,4,6-trichloropyridazine.[2]
Validated Synthetic Pathway
-
Regioselective Methoxylation: Nucleophilic attack of methoxide on 3,4,6-trichloropyridazine occurs preferentially at C6 (most activated position).
-
Hydrolysis: The resulting 3,4-dichloro-6-methoxypyridazine undergoes acid-mediated hydrolysis.[2] The chlorine at C3 (alpha to nitrogen) is more labile than the C4-chlorine, leading to the desired 3-oxo product.[2]
Figure 1: Strategic synthesis via regioselective functionalization of trichloropyridazine.
Part 3: Reactivity & Functionalization
This scaffold acts as a bifunctional building block. The order of operations is critical: N-alkylation is typically performed beforeC4-functionalization to prevent side reactions involving the acidic NH.[2]
Reactivity Map
Figure 2: Divergent reactivity profile.[2] The C4-Cl and N2-H are the primary handles for diversification.[2]
Key Transformations
-
N-Alkylation (
):-
Challenge: Regioselectivity between N2 (lactam) and O3 (lactim).
-
Solution: Use of soft bases (
, ) in polar aprotic solvents (DMF, MeCN) strongly favors N2-alkylation . Hard bases (NaH) or silver salts ( ) can promote O-alkylation.[2]
-
-
Nucleophilic Aromatic Substitution (
): -
Palladium-Catalyzed Cross-Coupling:
Part 4: Experimental Protocols
Safety Note: Pyridazinones can be skin sensitizers.[2] All operations must be conducted in a fume hood with appropriate PPE.
Protocol A: Regioselective N-Alkylation (General Procedure)
Objective: Introduction of a benzyl or alkyl group at N2.[2]
-
Setup: Charge a round-bottom flask with 4-Chloro-6-methoxypyridazin-3(2H)-one (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Base Addition: Add
(1.5 equiv) and stir at room temperature for 15 minutes to generate the pyridazinone anion. -
Electrophile: Dropwise add the alkyl halide (1.1 equiv, e.g., Benzyl bromide).
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[2]
-
Workup: Pour into ice-water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc (
), wash with brine, dry over , and concentrate. -
Purification: Recrystallize from EtOH or flash chromatography (
, 0-40% EtOAc in Hexanes).
Protocol B: Displacement with Amines
Objective: Substitution of C4-Cl with a primary amine.[2]
-
Setup: Dissolve 4-Chloro-6-methoxypyridazin-3(2H)-one (1.0 equiv) in Ethanol or n-Butanol.
-
Reagents: Add the amine (2.0 equiv). If the amine is a salt (e.g., HCl salt), add
(3.0 equiv). -
Reaction: Reflux (80–100°C) for 12–24 hours. The reaction is slower than with 4,5-dichloro- analogs due to the deactivating 6-OMe group.[2]
-
Purification: Triturate with water/ether or purify via column chromatography.[2]
-
Note: The 6-OMe group is generally stable under these conditions.[2]
-
Part 5: Therapeutic & Agrochemical Utility
Medicinal Chemistry
The 6-methoxypyridazin-3(2H)-one core mimics the structure of nucleobases and other bioactive lactams.[2]
-
PDE Inhibitors: Derivatives where the C4-Cl is replaced by bulky aryl or heteroaryl groups are explored as Phosphodiesterase (PDE) inhibitors for asthma and COPD treatment.[2]
-
Cardiotonics: 6-substituted pyridazinones (e.g., Levosimendan analogs) are known calcium sensitizers. The 4-chloro derivative allows for the introduction of lipophilic side chains to tune bioavailability.[2]
Agrochemicals[2]
-
Herbicides: The scaffold is a precursor to phytoene desaturase (PDS) inhibitors. Substitution at the N2 position with a phenyl ring and C4 with a trifluoromethyl or substituted amine creates potent bleaching herbicides.
References
-
Lee, H. G., et al. (2010).[4] "Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles." Bulletin of the Korean Chemical Society, 31(4), 1061-1063.[4] (Provides mechanistic insight into pyridazinone
regioselectivity). Retrieved from [Link] -
Soliman, M. H. A., et al. (2010).[5] "Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives." Afinidad, 67(548).[5] (Demonstrates general synthetic protocols for 6-substituted pyridazinones). Retrieved from [Link][5]
-
PubChem. (2024). Compound Summary: Pyridazinone Derivatives.[2][5][6] National Library of Medicine. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Chloro-1,2-dihydropyridazine-3,6-dione | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 6. scispace.com [scispace.com]
